molecular formula C18H24N2O3 B2885527 Benzyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate CAS No. 1786119-30-9

Benzyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No. B2885527
CAS RN: 1786119-30-9
M. Wt: 316.401
InChI Key: RQDZEMWKEQRMCW-UHFFFAOYSA-N
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Description

Benzyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H24N2O3 . It has a molecular weight of 316.4 . This compound is used in various scientific and industrial applications .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H24N2O3/c21-17(19-11-5-2-6-12-19)16-10-7-13-20(16)18(22)23-14-15-8-3-1-4-9-15/h1,3-4,8-9,16H,2,5-7,10-14H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.4 .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods to synthesize optically pure compounds using Benzyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate as a key intermediate. For instance, one study detailed the preparation of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine through a series of reactions that involve nucleophilic addition and intramolecular elimination, showcasing the compound's role in stereocontrolled synthetic processes (Ruano, Alemán, & Cid, 2006).

Reaction Mechanisms

The compound has been used to investigate reaction mechanisms, such as the anionic rearrangement of pyridyl ethers, which results in various aryl pyridyl carbinols. This research not only expands the understanding of reaction pathways but also opens up new avenues for synthesizing antihistamine drugs like carbinoxamine (Yang & Dudley, 2009).

Pharmaceutical Applications

This compound's derivatives have been explored for their pharmaceutical relevance. For example, the synthesis and characterization of complexes with potential as carbonic anhydrase II inhibitors were reported, indicating the compound's significance in medicinal chemistry research (Le Darz et al., 2015).

Catalytic Applications

The compound has found use in catalytic processes, such as the Au(I)-catalyzed intramolecular exo-hydrofunctionalization of allenes, demonstrating its role in facilitating efficient and selective chemical transformations. This catalytic application is crucial for the synthesis of N-functionalized pyrrolidines and piperidines, contributing significantly to the field of organic synthesis (Zhang et al., 2006).

Material Science and Coordination Chemistry

In material science and coordination chemistry, the synthesis of complexes involving this compound has been investigated to understand their structural and electronic properties. This research is fundamental in designing new materials with specific functionalities (Amirnasr, Schenk, & Meghdadi, 2002).

properties

IUPAC Name

benzyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(19-11-5-2-6-12-19)16-10-7-13-20(16)18(22)23-14-15-8-3-1-4-9-15/h1,3-4,8-9,16H,2,5-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDZEMWKEQRMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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